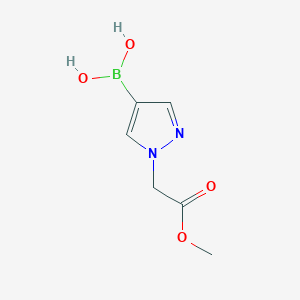
(1-(2-Methoxy-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid
Overview
Description
(1-(2-Methoxy-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Boronic acids and their esters, such as (1-(2-Methoxy-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling . This pathway involves the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that these compounds are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters, which are similar to our compound of interest, has been described . The kinetics of this process is dependent on the substituents in the aromatic ring .
Result of Action
The result of the compound’s action is the creation of highly valuable building blocks in organic synthesis . For example, the protodeboronation process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of these compounds is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methoxy-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid or boronate ester. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated pyrazole and a boronic acid under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave radiation to heat the reaction mixture, thereby accelerating the reaction and improving the overall efficiency .
Chemical Reactions Analysis
Types of Reactions: (1-(2-Methoxy-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various pyrazole derivatives, boronate esters, and substituted pyrazoles .
Scientific Research Applications
Chemistry: In chemistry, (1-(2-Methoxy-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules. This makes it a valuable reagent in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In the field of biology and medicine, this compound is used as a building block for the synthesis of biologically active molecules.
Industry: Industrially, this compound is used in the production of advanced materials and polymers. Its ability to form stable carbon-carbon bonds makes it a valuable component in the manufacture of high-performance materials .
Comparison with Similar Compounds
(1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride compound with perchloric acid): This compound shares a similar structure but differs in its functional groups and reactivity.
Polyazamacrocyclic compounds: These compounds are used for the complexation of metal ions and have different applications compared to (1-(2-Methoxy-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid.
Uniqueness: What sets this compound apart from similar compounds is its exceptional reactivity in Suzuki-Miyaura coupling reactions. This makes it a highly valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries .
Properties
IUPAC Name |
[1-(2-methoxy-2-oxoethyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O4/c1-13-6(10)4-9-3-5(2-8-9)7(11)12/h2-3,11-12H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZIGVJKMUFZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC(=O)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


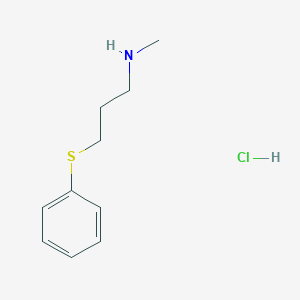
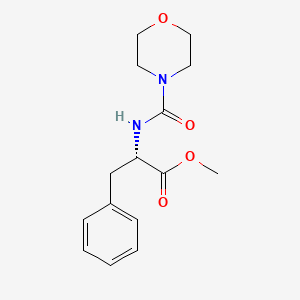
![1-[4-(3-Chlorophenoxy)phenyl]ethanone](/img/structure/B3084882.png)
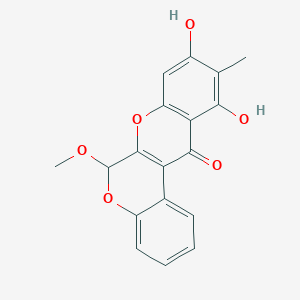
![3-[3-(Aminomethyl)phenyl]benzoic acid](/img/structure/B3084903.png)
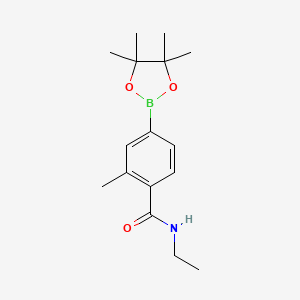
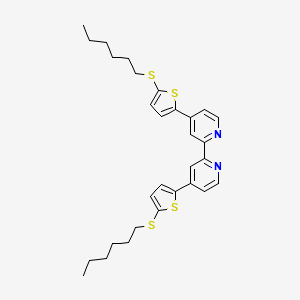
![3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3084932.png)
![1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B3084938.png)
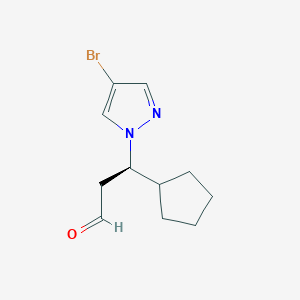
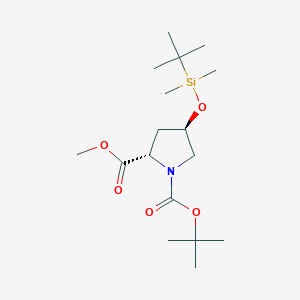
![4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B3084953.png)
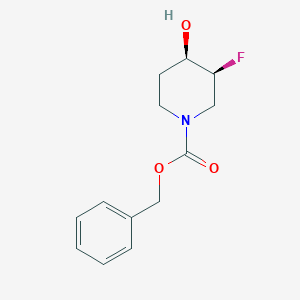
![(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B3084964.png)
